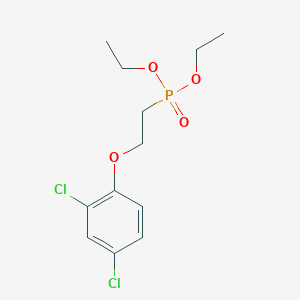
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is an organic compound with the molecular formula C₁₂H₁₇Cl₂O₄P It is characterized by the presence of two chlorine atoms, a benzene ring, and a diethoxyphosphorylethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with diethyl phosphite in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dichlorophenol and diethyl phosphite.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. A base, such as sodium hydride, is used to deprotonate the phenol, facilitating the nucleophilic attack on the diethyl phosphite.
Product Isolation: The product is isolated through standard purification techniques, such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
化学反应分析
Types of Reactions
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphorus center.
Hydrolysis: The diethoxyphosphorylethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the diethoxyphosphorylethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while hydrolysis results in phosphonic acid derivatives.
科学研究应用
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene involves its interaction with specific molecular targets. The diethoxyphosphorylethoxy group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The chlorine atoms on the benzene ring may also contribute to its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorobenzene core but lacks the diethoxyphosphorylethoxy group.
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorobenzene structure but different functional groups.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another dichlorobenzene derivative with distinct functional groups.
Uniqueness
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is unique due to the presence of the diethoxyphosphorylethoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such functionality is required.
属性
CAS 编号 |
6965-48-6 |
|---|---|
分子式 |
C12H17Cl2O4P |
分子量 |
327.14 g/mol |
IUPAC 名称 |
2,4-dichloro-1-(2-diethoxyphosphorylethoxy)benzene |
InChI |
InChI=1S/C12H17Cl2O4P/c1-3-17-19(15,18-4-2)8-7-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI 键 |
XRIGMBSQLGXTIV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CCOC1=C(C=C(C=C1)Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


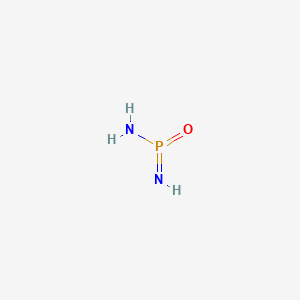
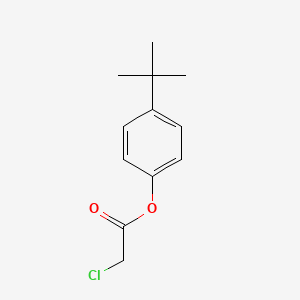
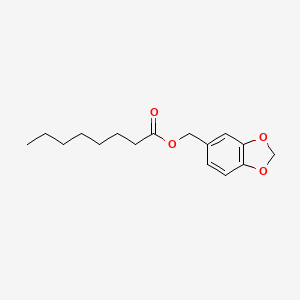
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
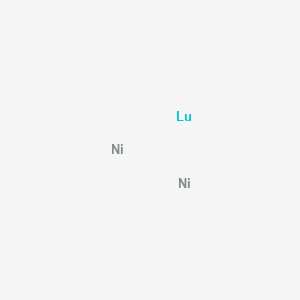
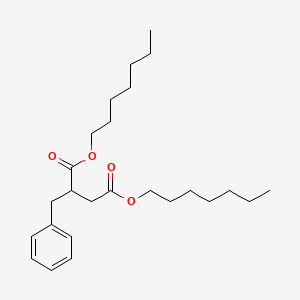
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
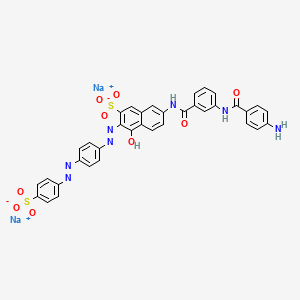
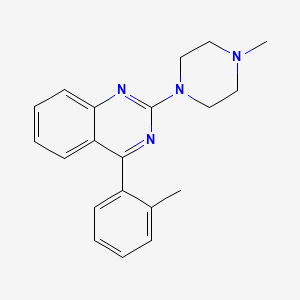
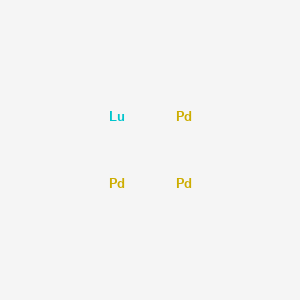
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
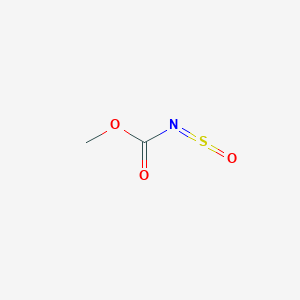
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
